
2-(2-(2-氨基噻唑-5-基)乙基)异吲哚啉-1,3-二酮
描述
2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound that features both an isoindoline-1,3-dione and a thiazole ring
科学研究应用
2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound is used in the production of dyes, pigments, and polymer additives.
作用机制
Target of Action
The primary target of 2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control .
Mode of Action
2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione interacts with hD2R at its allosteric binding site . The compound forms interactions with key amino acid residues in the receptor, which can modulate the receptor’s activity . The exact nature of these interactions and the resulting changes in receptor activity are subjects of ongoing research.
Pharmacokinetics
In silico analysis suggests that isoindolines, in general, have favorable properties as ligands of the dopamine receptor d2
Result of Action
The molecular and cellular effects of 2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione’s action are still under investigation. Preliminary studies suggest that isoindolines may have potential therapeutic applications, possibly as antipsychotic agents . In a Parkinsonism mouse model, one isoindoline derivative showed promising results, reversing Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
生化分析
Biochemical Properties
2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with acetylcholinesterase (AChE), exhibiting competitive inhibition with a Ki value ranging from 0.33 to 0.93 mM Additionally, 2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione has demonstrated low acute toxicity, making it a promising candidate for further biochemical studies .
Cellular Effects
The effects of 2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione on various cell types and cellular processes have been extensively studied. This compound has been shown to induce apoptosis and necrosis in cancer cell lines, particularly in Raji cells . The induction of cell death is mediated through the activation of specific signaling pathways and changes in gene expression. Furthermore, 2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione has been observed to modulate cell signaling pathways, including those involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, 2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione exerts its effects through various binding interactions with biomolecules. The compound’s ability to inhibit acetylcholinesterase is a key aspect of its molecular mechanism . This inhibition is achieved through competitive binding to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling. Additionally, the compound’s interactions with other proteins and enzymes involved in cell signaling and gene expression further contribute to its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione in laboratory settings have been investigated to understand its temporal effects. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to 2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione has been observed to result in sustained cellular effects, including prolonged inhibition of acetylcholinesterase and continued induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. In mice, the compound has demonstrated anticonvulsant activity at a dose of 15.1 mg/kg, with minimal neurotoxicity . Higher doses have been associated with adverse effects, including potential toxicity and reduced efficacy . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic conversion through pathways involving acetylation and oxidation, leading to the formation of active metabolites . These metabolites contribute to the compound’s overall pharmacological effects and may influence its therapeutic potential.
Transport and Distribution
The transport and distribution of 2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione within cells and tissues are critical factors in its biological activity. The compound is transported across cell membranes through passive diffusion, facilitated by its hydrophobic nature . Once inside the cell, it interacts with various transporters and binding proteins that influence its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione plays a significant role in its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus, where it exerts its effects on gene expression and cell signaling . Post-translational modifications, such as phosphorylation, may also influence the compound’s targeting to specific subcellular compartments, enhancing its biochemical and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One common approach involves the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water at reflux, using a catalyst like SiO2-tpy-Nb to obtain the final product with moderate to excellent yields .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often involve the use of phthalic anhydride and primary amines under controlled heating conditions. For example, the reaction of phthalic anhydride with ammonium bicarbonate involves heating the mixture to around 280-300°C to produce the desired product .
化学反应分析
Types of Reactions
2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex isoindoline-1,3-dione derivatives, while substitution reactions can introduce new functional groups to the thiazole ring .
相似化合物的比较
Similar Compounds
Isoindoline-1,3-dione: A simpler derivative that lacks the thiazole ring.
Thalidomide: A well-known isoindoline-1,3-dione derivative with significant biological activity.
Phthalimide: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione is unique due to the presence of both the isoindoline-1,3-dione and thiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
2-[2-(2-amino-1,3-thiazol-5-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c14-13-15-7-8(19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18/h1-4,7H,5-6H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPILXRCRBMXCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560135 | |
| Record name | 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748738-32-1 | |
| Record name | 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316870.png)
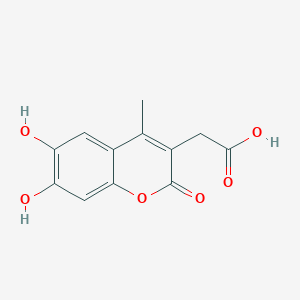
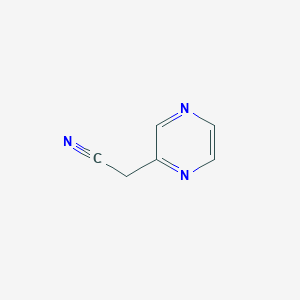
![1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1316879.png)
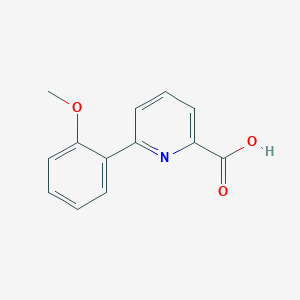
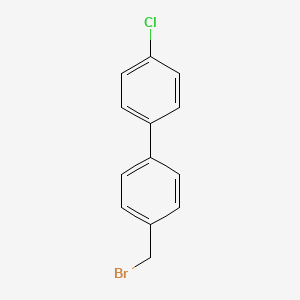
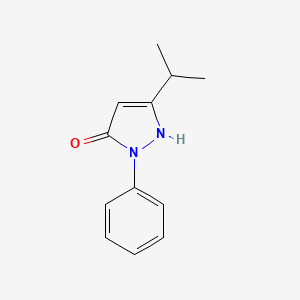


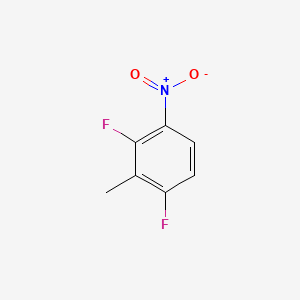
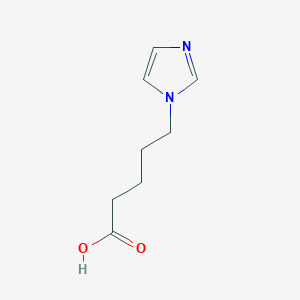
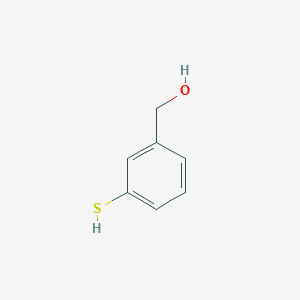
acetic acid](/img/structure/B1316894.png)
![5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1316902.png)
